

# A Comprehensive Technical Guide to Tetraethylammonium Fluoride Dihydrate (CAS: 665-46-3)

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## Compound of Interest

Compound Name: *Tetraethylammonium fluoride dihydrate*

Cat. No.: *B106582*

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## Abstract

**Tetraethylammonium fluoride dihydrate** (TEAF dihydrate), with the CAS number 665-46-3, is a quaternary ammonium salt that serves as a versatile and highly effective reagent in modern organic synthesis. Its utility is most pronounced as a phase-transfer catalyst and as a potent source of nucleophilic fluoride for fluorination and desilylation reactions. This technical guide provides an in-depth overview of the core properties, synthesis, and key applications of TEAF dihydrate, with a focus on experimental protocols and mechanistic insights relevant to researchers and professionals in drug development and chemical sciences.

## Chemical and Physical Properties

**Tetraethylammonium fluoride dihydrate** is a white to light yellow crystalline solid.<sup>[1]</sup> As a quaternary ammonium salt, it exhibits good solubility in a range of organic solvents, a critical feature for its application in various reaction media. The presence of water of hydration can influence its reactivity and hygroscopicity, making proper handling and storage crucial.

Table 1: Physical and Chemical Properties of **Tetraethylammonium Fluoride Dihydrate**

Property	Value	Reference(s)
CAS Number	665-46-3	[2]
Molecular Formula	C <sub>8</sub> H <sub>20</sub> NF·2H <sub>2</sub> O	[3]
Molecular Weight	185.28 g/mol	[3]
Appearance	White to light yellow solid	[1]
Melting Point	~80 °C (decomposes)	[4]
Synonyms	N,N,N-Triethylethanaminium fluoride dihydrate, TEAF dihydrate	[2]

Table 2: Spectral Data Overview

Spectrum Type	Key Features	Reference(s)
<sup>1</sup> H NMR	Signals corresponding to the ethyl protons (triplet and quartet).	[5]
<sup>19</sup> F NMR	A single resonance characteristic of the fluoride anion. The chemical shift can be solvent-dependent.	[6]
IR Spectroscopy	Characteristic peaks for C-H, C-N, and O-H (from water of hydration) stretching and bending vibrations.	[5]

## Synthesis

The synthesis of tetraethylammonium fluoride typically involves the reaction of a tetraethylammonium salt, such as tetraethylammonium bromide, with a fluoride source. A general laboratory-scale preparation can be adapted from methods used for similar quaternary ammonium fluorides.

## Experimental Protocol: Synthesis of Tetraethylammonium Fluoride

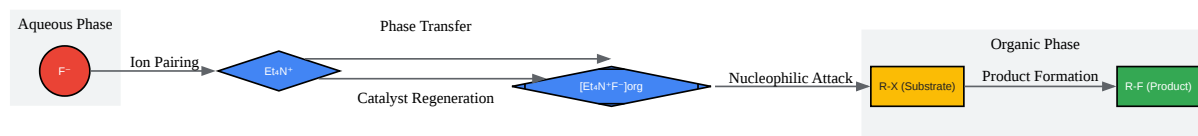
This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetraethylammonium bromide in a suitable alcohol solvent, such as methanol or ethanol.
- **Fluoride Source Addition:** Add a stoichiometric equivalent of a fluoride salt, for example, silver fluoride (AgF) or potassium fluoride (KF). The choice of fluoride source will depend on solubility and reactivity considerations.
- **Reaction:** Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by the precipitation of the corresponding bromide salt (e.g., AgBr or KBr).
- **Isolation:** Once the reaction is complete, the precipitated bromide salt is removed by filtration.
- **Solvent Removal and Hydration:** The solvent is removed from the filtrate under reduced pressure. To obtain the dihydrate, the resulting anhydrous or partially hydrated salt can be exposed to a humid atmosphere or recrystallized from a water-miscible solvent mixture until the desired hydration level is achieved, which can be confirmed by analytical methods such as Karl Fischer titration.

## Key Applications in Research and Drug Development

### Phase-Transfer Catalysis

As a quaternary ammonium salt, TEAF dihydrate is an effective phase-transfer catalyst (PTC). It facilitates the transfer of the fluoride anion from an aqueous or solid phase into an organic phase where the reaction with a substrate occurs. This is particularly valuable in reactions involving water-insoluble organic substrates and water-soluble nucleophiles.



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Caption: Mechanism of Phase-Transfer Catalysis with Tetraethylammonium Fluoride.

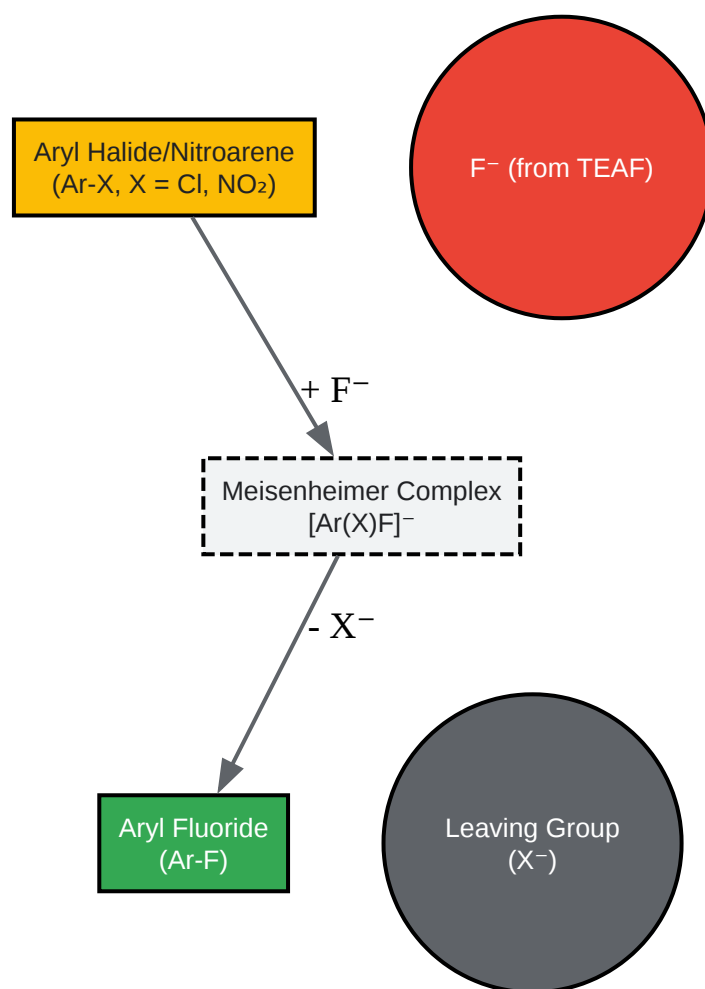
## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) for Fluorination

The introduction of fluorine atoms into aromatic systems is a critical strategy in drug design to modulate the metabolic stability, bioavailability, and binding affinity of drug candidates. TEAF dihydrate serves as an excellent source of "naked" fluoride ions for S<sub>N</sub>Ar reactions, particularly with electron-deficient aromatic rings.

- **Anhydrous Conditions:** To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide or nitroarene substrate (1.0 equiv).
- **Reagent Addition:** Add anhydrous tetraethylammonium fluoride (1.5-2.0 equiv) and a dry, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Note: The dihydrate may need to be rigorously dried for optimal reactivity in some S<sub>N</sub>Ar reactions. [7]
- **Reaction Conditions:** Stir the reaction mixture at room temperature or heat as required (e.g., 80-140 °C) for a specified time (e.g., 3-24 hours). [8]
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers

are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel to afford the desired fluorinated aromatic compound.



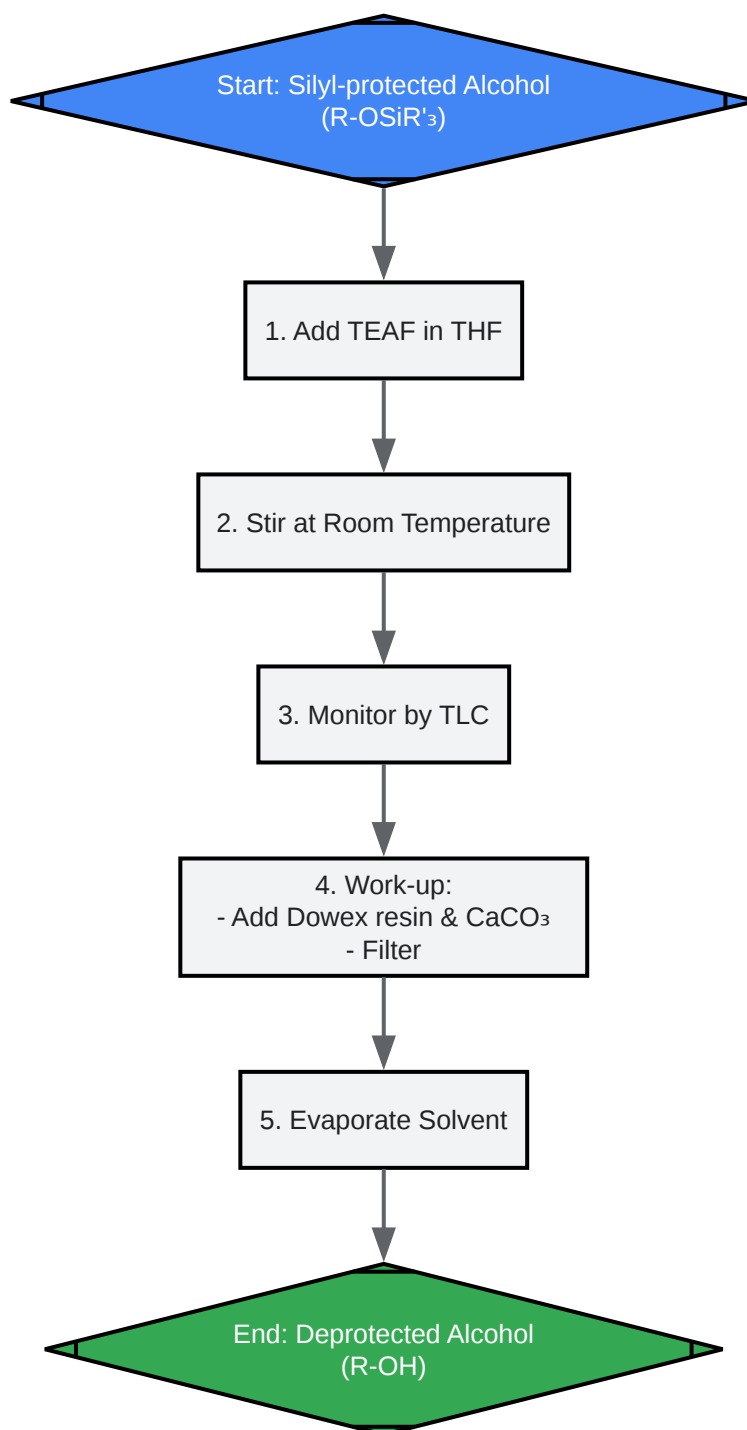
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Caption: General Mechanism of S<sub>N</sub>Ar Fluorination.

## Cleavage of Silyl Ethers (Desilylation)

Silyl ethers are common protecting groups for alcohols in multi-step organic synthesis. TEAF dihydrate provides a source of fluoride ions to efficiently and selectively cleave silicon-oxygen bonds under mild conditions.

- **Reaction Setup:** Dissolve the silyl-protected alcohol in a suitable solvent, such as tetrahydrofuran (THF).
- **Reagent Addition:** Add a solution of **tetraethylammonium fluoride dihydrate** (typically 1.2-3.0 equivalents per silyl group) in the same solvent to the reaction mixture at room temperature.<sup>[9]</sup>
- **Reaction Monitoring:** Stir the reaction at room temperature and monitor its progress by TLC.
- **Work-up:** Once the starting material is consumed, the reaction mixture can be worked up. A common issue is the removal of the resulting tetraalkylammonium salts. An effective work-up involves the addition of a sulfonic acid resin (e.g., Dowex 50WX8) and calcium carbonate, followed by filtration and evaporation of the solvent.<sup>[10][11]</sup>
- **Purification:** The crude product can be further purified by column chromatography if necessary.



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Caption: Experimental Workflow for a Typical Desilylation Reaction.

## Safety and Handling

**Tetraethylammonium fluoride dihydrate** is harmful if swallowed, in contact with skin, or if inhaled.<sup>[12]</sup> It causes skin and serious eye irritation and may cause respiratory irritation.<sup>[12]</sup>

Table 3: GHS Hazard Information

Hazard Statement	Code
Harmful if swallowed	H302
Harmful in contact with skin	H312
Causes skin irritation	H315
Causes serious eye irritation	H319
Harmful if inhaled	H332
May cause respiratory irritation	H335

#### Handling Recommendations:

- Use only in a well-ventilated area.<sup>[12]</sup>
- Avoid breathing dust.<sup>[12]</sup>
- Wear protective gloves, protective clothing, eye protection, and face protection.<sup>[12]</sup>
- Wash hands thoroughly after handling.<sup>[12]</sup>
- Store in a cool, dry, and well-ventilated place in a tightly sealed container.<sup>[1]</sup>

## Conclusion

**Tetraethylammonium fluoride dihydrate** is a valuable and versatile reagent in organic synthesis, with significant applications in drug discovery and development. Its efficacy as a phase-transfer catalyst and as a nucleophilic fluoride source for S<sub>N</sub>Ar and desilylation reactions makes it an important tool for synthetic chemists. Proper understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in the laboratory.



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